molecular formula C11H11ClO2 B2514784 8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 34910-81-1

8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B2514784
CAS No.: 34910-81-1
M. Wt: 210.66
InChI Key: LRRYWUSMKNJHTH-UHFFFAOYSA-N
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Description

8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C11H11ClO2. It is a derivative of tetrahydronaphthalene, featuring a chlorine atom at the 8th position and a methoxy group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the chlorination and methoxylation of tetrahydronaphthalene derivatives. One common method includes the reaction of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydronaphthalene: A parent compound without the chlorine and methoxy substituents.

    8-chloro-1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group.

    5-methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the chlorine atom.

Uniqueness

8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both chlorine and methoxy groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

8-chloro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-14-10-6-5-8(12)11-7(10)3-2-4-9(11)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRYWUSMKNJHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCC(=O)C2=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A flask containing 1600 g. of polyphosphoric acid and 160 g. (0.70 mole) 4-(5-chloro-2-methoxyphenyl)butyric acid was heated on a steam bath (internal temperature 90°-95° C.) for 1.5 hours. The hot reaction mixture was then poured onto 2 liters of crushed ice with stirring. The quenched mixture was stirred for 30 minutes, then extracted 3 times with 500 ml. portions of chloroform, the extract carbon treated, dried with MgSO4 and filtered. The filtrate was concentrated in vacuo to afford 146 g. of dark oil. This was dissolved in ether, washed with aqueous NaHCO3, then water, carbon treated, dried over MgSO4 and evaporated to dryness. The oil thus produced was distilled under high vacuum to obtain 65.4 g. of product (44% yield). Upon cooling the distillate it crystallized, m.p. 46°-48° C.
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
44%

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